2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole
Overview
Description
2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole is an organic compound belonging to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms This particular compound is characterized by the presence of a bromophenyl group at the 2-position and a methyl group at the 5-position of the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-bromobenzohydrazide with acetic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate acyl hydrazide, which cyclizes to form the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally benign can be considered to make the process more sustainable.
Types of Reactions:
Substitution Reactions: The bromine atom in the 4-position of the phenyl ring can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methyl group at the 5-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Hydrogen gas with a palladium catalyst under high pressure.
Major Products:
Substitution: Formation of 4-methoxyphenyl derivatives.
Oxidation: Formation of 5-carboxy-2-(4-bromophenyl)-1,3,4-oxadiazole.
Reduction: Formation of partially or fully reduced oxadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole in biological systems involves its interaction with cellular targets. The bromophenyl group can engage in π-π interactions with aromatic amino acids in proteins, while the oxadiazole ring can form hydrogen bonds with polar residues. These interactions can disrupt normal cellular functions, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
2-(4-Bromophenyl)-1,3,4-thiadiazole: Similar structure but contains a sulfur atom instead of an oxygen atom in the ring.
2-(4-Bromophenyl)-5-methyl-1,2,4-triazole: Contains an additional nitrogen atom in the ring.
2-(4-Bromophenyl)-5-methyl-1,3,4-thiadiazole: Similar structure but with a sulfur atom replacing the oxygen atom.
Uniqueness: 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and reactivity compared to its thiadiazole and triazole analogs. The combination of the bromophenyl group and the oxadiazole ring makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(4-bromophenyl)-5-methyl-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6-11-12-9(13-6)7-2-4-8(10)5-3-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSCYRJMPVYVKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337254 | |
Record name | 2-(4-bromophenyl)-5-methyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41421-03-8 | |
Record name | 2-(4-bromophenyl)-5-methyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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